molecular formula C15H11IN2O5 B11022578 Methyl 3-[(2-iodophenyl)carbamoyl]-5-nitrobenzoate

Methyl 3-[(2-iodophenyl)carbamoyl]-5-nitrobenzoate

Cat. No.: B11022578
M. Wt: 426.16 g/mol
InChI Key: PDFFKJSCIJFANH-UHFFFAOYSA-N
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Description

Methyl 3-[(2-iodophenyl)carbamoyl]-5-nitrobenzoate is an organic compound with the molecular formula C({15})H({11})IN({2})O({5}). This compound is characterized by the presence of an iodophenyl group, a carbamoyl group, and a nitrobenzoate ester. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2-iodophenyl)carbamoyl]-5-nitrobenzoate typically involves a multi-step process:

    Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the 5-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Iodination: The nitrated product is then subjected to iodination to introduce the iodine atom at the 2-position of the phenyl ring. This can be done using iodine and a suitable oxidizing agent like iodic acid.

    Carbamoylation: The final step involves the introduction of the carbamoyl group. This is typically achieved by reacting the iodinated nitrobenzoate with an isocyanate derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the handling of hazardous chemicals like nitric acid and iodine.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in Methyl 3-[(2-iodophenyl)carbamoyl]-5-nitrobenzoate can undergo reduction to form amino derivatives. Common reagents for this reaction include hydrogen gas in the presence of a palladium catalyst.

    Substitution: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Reagents like sodium azide or potassium cyanide are often used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid. This reaction typically requires acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Sodium azide, potassium cyanide.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

    Reduction: Amino derivatives.

    Substitution: Azido or cyano derivatives.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

Chemistry

In chemistry, Methyl 3-[(2-iodophenyl)carbamoyl]-5-nitrobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. The presence of the nitro and carbamoyl groups makes it a candidate for investigating enzyme interactions and protein modifications.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. The compound’s ability to undergo various chemical transformations allows for the design of drug candidates with specific biological activities.

Industry

Industrially, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups make it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism of action of Methyl 3-[(2-iodophenyl)carbamoyl]-5-nitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(2-iodophenyl)carbamoyl]-5-nitrobenzoate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability influence the compound’s chemical behavior, making it suitable for specific applications where other halogens might not be as effective.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C15H11IN2O5

Molecular Weight

426.16 g/mol

IUPAC Name

methyl 3-[(2-iodophenyl)carbamoyl]-5-nitrobenzoate

InChI

InChI=1S/C15H11IN2O5/c1-23-15(20)10-6-9(7-11(8-10)18(21)22)14(19)17-13-5-3-2-4-12(13)16/h2-8H,1H3,(H,17,19)

InChI Key

PDFFKJSCIJFANH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2I)[N+](=O)[O-]

Origin of Product

United States

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